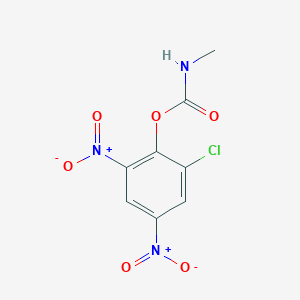
2-Chloro-4,6-dinitrophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dinitrophenyl methylcarbamate is an organic compound with the molecular formula C8H6ClN3O6. It is a derivative of phenylcarbamate and is characterized by the presence of chloro and dinitro functional groups on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl methylcarbamate typically involves the reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The nitration of 2-chlorophenol to form 2-chloro-4,6-dinitrophenol.
Carbamoylation: The reaction of 2-chloro-4,6-dinitrophenol with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dinitrophenyl methylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-chloro-4,6-diaminophenyl methylcarbamate.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4,6-dinitrophenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential use in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: Utilized in the manufacture of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dinitrophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking the catalytic function. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-nitrophenyl methylcarbamate
- 2,4-Dinitrophenyl methylcarbamate
- 2,6-Dimethylphenyl methylcarbamate
Uniqueness
2-Chloro-4,6-dinitrophenyl methylcarbamate is unique due to the presence of both chloro and dinitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
2486-28-4 |
|---|---|
Formule moléculaire |
C8H6ClN3O6 |
Poids moléculaire |
275.60 g/mol |
Nom IUPAC |
(2-chloro-4,6-dinitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H6ClN3O6/c1-10-8(13)18-7-5(9)2-4(11(14)15)3-6(7)12(16)17/h2-3H,1H3,(H,10,13) |
Clé InChI |
ULNRRCXNEFQOQS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


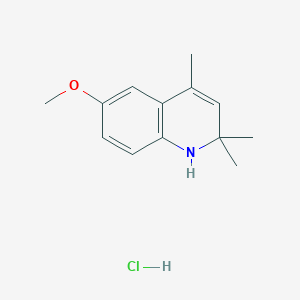
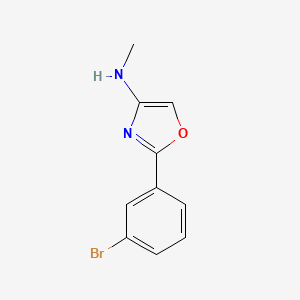
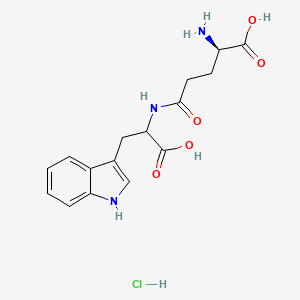
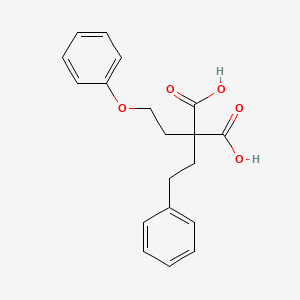
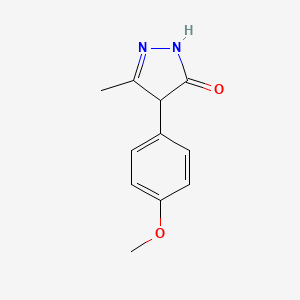
![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
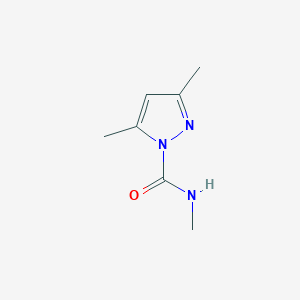


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

